![molecular formula C22H21N3O2 B368402 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide CAS No. 920116-90-1](/img/structure/B368402.png)
2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown potent in vitro antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various spectroscopic techniques. The acquired FT-IR and FT Raman data can be used to complete the vibrational assignment and characterization of the compound fundamental modes .Scientific Research Applications
Urease Inhibition
Compounds with furan chalcones have shown promising results in urease inhibitory activities. Given the structural similarity, “2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide” could potentially be explored for its efficacy in inhibiting urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a crucial target in treating infections caused by urease-producing bacteria .
Antiproliferative Activity
Triazole derivatives have been studied for their antiproliferative properties against various cancer cell lines. The benzimidazole moiety present in the compound of interest could imply a potential for antiproliferative activity, which might be explored through assays such as MTT to determine its effectiveness against specific cancer cells .
Antiretroviral Activity
Benzimidazole derivatives have been evaluated for anti-HIV activity. A compound with a benzimidazolone system and a dimethylphenyl moiety at the N-1 position has shown potent antiretroviral activity. This suggests that “2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide” could also be investigated for potential antiretroviral properties, particularly against HIV strains .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(20-13-7-15-27-20)23-16-21-24-18-11-4-5-12-19(18)25(21)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFRXYFRDCNNKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.